N-(2,4-Dimethoxybenzyl)-1-methyl-1H-pyrazol-5-amine
Description
N-(2,4-Dimethoxybenzyl)-1-methyl-1H-pyrazol-5-amine is a substituted pyrazole derivative featuring a 2,4-dimethoxybenzyl group attached to the amine nitrogen of the pyrazole ring. The 2,4-dimethoxy substitution on the benzyl moiety introduces electron-donating groups that may enhance solubility and influence binding interactions with biological targets .
Properties
Molecular Formula |
C13H17N3O2 |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C13H17N3O2/c1-16-13(6-7-15-16)14-9-10-4-5-11(17-2)8-12(10)18-3/h4-8,14H,9H2,1-3H3 |
InChI Key |
OVKAAFUONYEBDP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)NCC2=C(C=C(C=C2)OC)OC |
Origin of Product |
United States |
Biological Activity
N-(2,4-Dimethoxybenzyl)-1-methyl-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this compound, synthesizing findings from various studies.
Synthesis and Characterization
The compound can be synthesized through a one-pot reductive amination process involving 1-methyl-1H-pyrazol-5-amine and 2,4-dimethoxybenzaldehyde. The reaction typically yields the target compound in good purity and yield, characterized by techniques such as NMR and mass spectrometry .
Antimicrobial Activity
Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related pyrazole compounds have demonstrated effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of cell membrane integrity or interference with metabolic pathways .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound Name | Bacterial Strain Tested | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| This compound | E. coli | 15 | |
| N-(5-bromo-1H-indazol-1-yl)phenyl pyrazole | S. aureus | 18 | |
| 3-(difluoromethyl)-1-methyl-1H-pyrazole | C. albicans | 20 |
Anti-inflammatory Activity
This compound has shown promising anti-inflammatory effects in vitro. Similar compounds have been reported to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and interleukins in macrophage cell lines. This suggests a potential application in treating inflammatory diseases .
Anticancer Properties
Studies on related pyrazole derivatives have indicated potential anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cell lines. For instance, compounds targeting specific kinases involved in cancer progression have been developed based on pyrazole scaffolds .
Table 2: Anticancer Activity of Pyrazole Derivatives
| Compound Name | Cancer Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HeLa (cervical cancer) | 12.5 | |
| Pyrazole-based kinase inhibitors | MCF7 (breast cancer) | 8.0 |
Case Studies
A notable study evaluated the effects of this compound on inflammatory markers in a rat model of arthritis. The results indicated a significant reduction in paw swelling and serum levels of inflammatory cytokines compared to control groups. This suggests that the compound may have therapeutic potential for inflammatory conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and synthetic differences between N-(2,4-Dimethoxybenzyl)-1-methyl-1H-pyrazol-5-amine and related compounds from the evidence:
Substituent Effects on Benzyl Group
- Dimethylamino vs. Methoxy: The dimethylamino group in SI94 () is more basic than methoxy, which could affect ionization state and membrane permeability.
Pyrazole Ring Modifications
- 1-Methyl vs. 1,3-Diphenyl : The 1-methyl substitution in the target compound reduces steric bulk compared to SI94’s 1,3-diphenyl groups, possibly improving binding to compact active sites.
- Ethyl vs. Methyl Substituents : The ethyl group in ’s compound increases lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
Research Findings and Implications
Pharmacological Hypotheses
- The 2,4-dimethoxybenzyl group may improve selectivity for serotonin or dopamine receptors, as methoxy-substituted benzylamines are common in CNS-targeting drugs.
- The absence of bulky aryl groups (e.g., diphenyl in SI94) could mitigate off-target interactions, making the compound a promising candidate for further optimization .
Q & A
Q. Basic Techniques
- NMR Spectroscopy : Use and NMR to confirm substitution patterns, particularly the dimethoxybenzyl and pyrazole groups .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
Q. Advanced Structural Analysis
- Single-Crystal X-ray Diffraction (SCXRD) : Resolves bond angles, torsion angles, and crystal packing. SHELX software (e.g., SHELXL) is widely used for refining crystallographic data .
- Thermogravimetric Analysis (TGA) : Assess thermal stability, particularly if the compound is intended for high-temperature applications .
How can researchers investigate the biological activity of this compound, and what methodological pitfalls should be avoided?
Q. Basic Screening
- In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC values) or anti-inflammatory effects using COX-2 inhibition assays .
- Dose-Response Curves : Use logarithmic concentration ranges (e.g., 0.1–100 µM) to determine IC₅₀ values .
Q. Advanced Mechanistic Studies
Q. Pitfalls
- Solvent Artifacts : Ensure DMSO concentrations in cell-based assays remain <0.1% to avoid cytotoxicity.
- Off-Target Effects : Include negative controls (e.g., scrambled analogs) to confirm specificity .
How should conflicting data on pharmacological activity be resolved?
Case Example
If reported IC₅₀ values vary across studies (e.g., 10 µM vs. 50 µM), consider:
Assay Conditions : Differences in pH, temperature, or cell lines (e.g., HEK293 vs. HeLa) may alter results .
Compound Purity : Verify via HPLC (≥95% purity) to exclude impurities affecting activity .
Statistical Analysis : Apply ANOVA or t-tests to assess reproducibility across replicates .
Advanced Resolution
Use isothermal titration calorimetry (ITC) to measure binding thermodynamics directly, bypassing indirect assay artifacts .
What computational strategies are effective for predicting the reactivity and stability of this compound?
Q. Basic Modeling
Q. Advanced Applications
- Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers to assess membrane permeability .
- Degradation Pathways : Apply Gaussian 03 to predict oxidative or hydrolytic degradation products .
How do structural modifications (e.g., substituting methoxy groups) alter the compound’s properties?
Q. Comparative Analysis
| Modification | Impact | Reference |
|---|---|---|
| Replacement of 2,4-dimethoxy with fluorine | Increased electron-withdrawing effects enhance metabolic stability but reduce solubility . | |
| Methyl group removal from pyrazole | Decreases steric hindrance, potentially improving target binding . |
Methodological Approach
Synthesize analogs via Suzuki-Miyaura coupling or reductive amination, followed by comparative bioactivity screening .
What strategies are recommended for analyzing the compound’s enzyme inhibition kinetics?
Q. Basic Protocol
- Michaelis-Menten Analysis : Measure initial reaction rates under varying substrate concentrations.
- Lineweaver-Burk Plots : Identify competitive vs. non-competitive inhibition .
Q. Advanced Techniques
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) in real time .
- Stopped-Flow Spectroscopy : Resolve rapid enzymatic interactions at millisecond resolution .
How can researchers address low thermal stability observed during DSC analysis?
Q. Mitigation Strategies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
